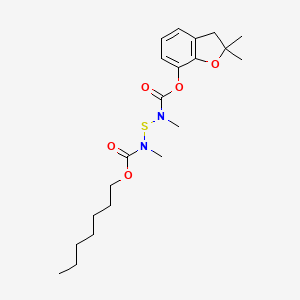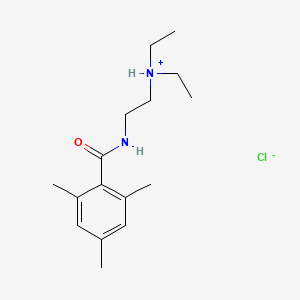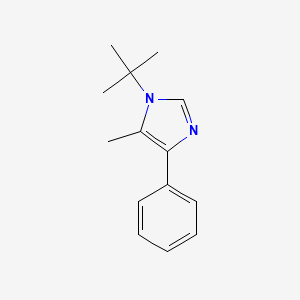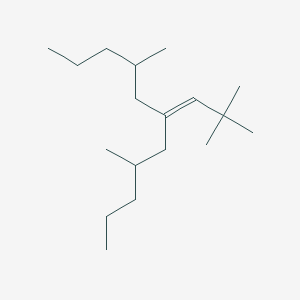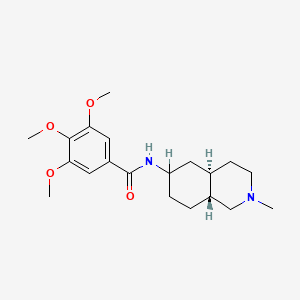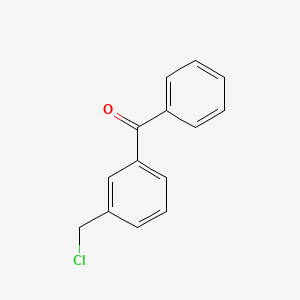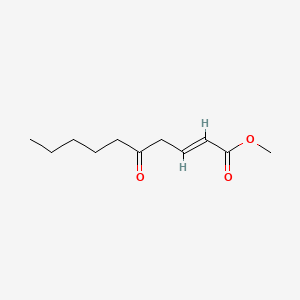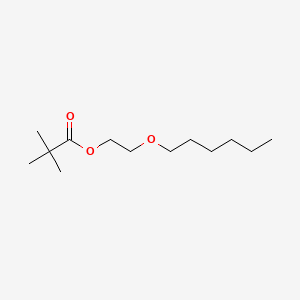
2-(Hexyloxy)ethyl pivalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexyloxy)ethyl pivalate typically involves the esterification of pivalic acid with 2-(hexyloxy)ethanol. This reaction can be catalyzed by various acids or bases, and it often requires the removal of water to drive the reaction to completion. Common catalysts include sulfuric acid, p-toluenesulfonic acid, or acidic ion-exchange resins .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and consistent quality of the final product .
化学反応の分析
Types of Reactions
2-(Hexyloxy)ethyl pivalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
科学的研究の応用
2-(Hexyloxy)ethyl pivalate has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: The compound’s stability makes it useful in biochemical assays and as a component in various biological studies.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable esters.
作用機序
The mechanism of action of 2-(Hexyloxy)ethyl pivalate involves its interaction with various molecular targets. As a pivalate ester, it can undergo hydrolysis to release the active alcohol and pivalic acid. This hydrolysis can be catalyzed by esterases in biological systems, leading to the release of the active components that exert their effects through various biochemical pathways .
類似化合物との比較
Similar Compounds
Ethyl pivalate: Similar in structure but with an ethyl group instead of a hexyloxy group.
Methyl pivalate: Contains a methyl group instead of a hexyloxy group.
2-(Hexyloxy)ethyl acetate: Similar structure but with an acetate group instead of a pivalate group
Uniqueness
2-(Hexyloxy)ethyl pivalate is unique due to its hexyloxy group, which imparts specific physical and chemical properties, such as increased hydrophobicity and stability. This makes it particularly useful in applications where long-chain esters are preferred .
特性
CAS番号 |
68757-58-4 |
|---|---|
分子式 |
C13H26O3 |
分子量 |
230.34 g/mol |
IUPAC名 |
2-hexoxyethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H26O3/c1-5-6-7-8-9-15-10-11-16-12(14)13(2,3)4/h5-11H2,1-4H3 |
InChIキー |
YSKDJKMFKJVKLA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOCCOC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(Octylsuccinyl)bis(oxy)]bis[tributylstannane]](/img/structure/B13762260.png)
